
Biotin-dPEG(R)11-MAL
Overview
Description
Biotin-dPEG®11-MAL is a biotinylation reagent that features a discrete polyethylene glycol (dPEG) spacer and a maleimide group. This compound is designed for site-specific biotin labeling of molecules, particularly in aqueous media. The dPEG spacer imparts water solubility and reduces immunogenicity, aggregation, and precipitation of labeled biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-dPEG®11-MAL is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a dPEG spacer, followed by the addition of a maleimide group. The specific reaction conditions typically involve the use of organic solvents and controlled pH environments to ensure the stability and reactivity of the maleimide group .
Industrial Production Methods
Industrial production of Biotin-dPEG®11-MAL involves large-scale synthesis using automated chemical reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to achieve high purity and yield. The final product is purified through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Biotin-dPEG®11-MAL primarily undergoes Michael addition reactions, where the maleimide group reacts with free thiol groups to form stable thioether linkages. This reaction is highly specific and occurs within a pH range of 6.5 to 7.5 .
Common Reagents and Conditions
The common reagents used in reactions with Biotin-dPEG®11-MAL include thiol-containing compounds such as cysteine residues in proteins. The reaction conditions typically involve aqueous media with controlled pH to ensure optimal reactivity of the maleimide group .
Major Products Formed
The major products formed from reactions involving Biotin-dPEG®11-MAL are biotinylated molecules with stable thioether linkages. These products are highly stable and retain the functional properties of the original biomolecules .
Scientific Research Applications
Biotin-dPEG®11-MAL has a wide range of applications in scientific research:
Mechanism of Action
Biotin-dPEG®11-MAL exerts its effects through the specific Michael reaction between the maleimide group and free thiol groups. This reaction forms a stable thioether linkage, allowing for site-specific biotin labeling. The dPEG spacer enhances the solubility and stability of the labeled molecules, reducing immunogenicity and aggregation .
Comparison with Similar Compounds
Similar Compounds
- Biotin-dPEG®3-MAL
- Biotin-dPEG®23-MAL
- Biotin-maleimide
- dPEG®24-biotin acid
Uniqueness
Biotin-dPEG®11-MAL is unique due to its medium-length dPEG spacer, which provides precise spacing between the biotin moiety and the labeled molecule. This spacer enhances water solubility and reduces immunogenicity, making it particularly suitable for applications requiring high stability and specificity .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H71N5O16S/c47-36(4-2-1-3-35-40-34(33-63-35)44-41(51)45-40)42-8-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-31-62-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-9-43-37(48)7-10-46-38(49)5-6-39(46)50/h5-6,34-35,40H,1-4,7-33H2,(H,42,47)(H,43,48)(H2,44,45,51) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIDVLYXFRCQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H71N5O16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE](/img/structure/B3108246.png)
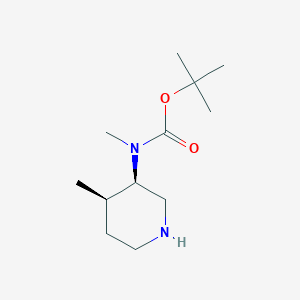
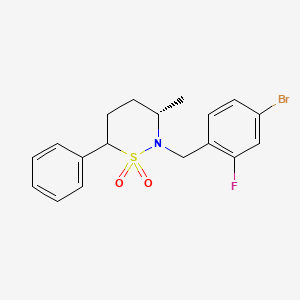
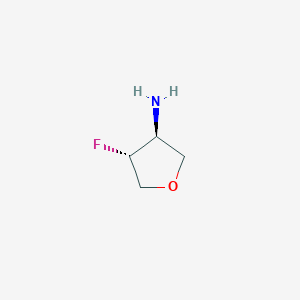



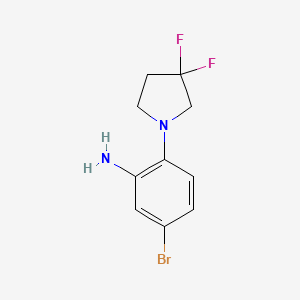
![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)

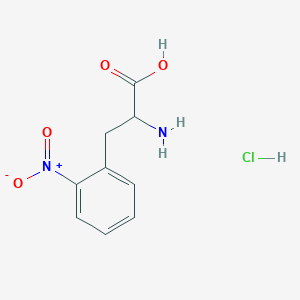
![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)
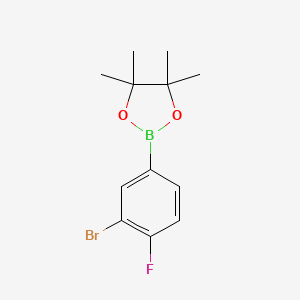
![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)
